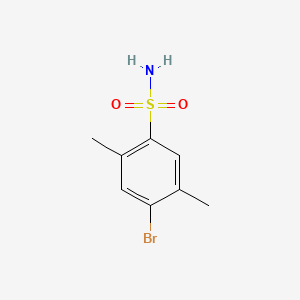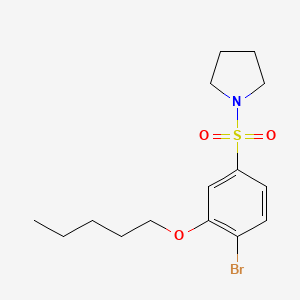![molecular formula C22H22N4O4S2 B603038 2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole CAS No. 1206152-89-7](/img/structure/B603038.png)
2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: Another antiulcer agent.
Uniqueness
What sets 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole apart from these similar compounds is its unique structural features, which confer distinct reactivity and potential applications. Its dual imidazole rings and sulfonyl groups make it particularly versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
1206152-89-7 |
|---|---|
Molekularformel |
C22H22N4O4S2 |
Molekulargewicht |
470.6g/mol |
IUPAC-Name |
2-ethyl-1-[4-[4-(2-ethylimidazol-1-yl)sulfonylphenyl]phenyl]sulfonylimidazole |
InChI |
InChI=1S/C22H22N4O4S2/c1-3-21-23-13-15-25(21)31(27,28)19-9-5-17(6-10-19)18-7-11-20(12-8-18)32(29,30)26-16-14-24-22(26)4-2/h5-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
XPTISGISJRUTAI-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4C=CN=C4CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B602955.png)
amine](/img/structure/B602956.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
amine](/img/structure/B602958.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
amine](/img/structure/B602961.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B602965.png)
amine](/img/structure/B602967.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)

amine](/img/structure/B602975.png)

